REACTION_SMILES
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[Al+3:19].[CH3:25][OH:26].[Cl:33][CH2:34][Cl:35].[H-:18].[H-:21].[H-:22].[H-:23].[Li+:20].[O:1]=[c:2]1[nH:3][c:4]2[cH:5][c:6]([C:15](=[O:16])[OH:17])[cH:7][cH:8][c:9]2[c:10]2[c:11]1[cH:12][cH:13][s:14]2.[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1.[OH2:24]>>[O:1]=[c:2]1[nH:3][c:4]2[cH:5][c:6]([CH2:15][OH:16])[cH:7][cH:8][c:9]2[c:10]2[c:11]1[cH:12][cH:13][s:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2c(c1)[nH]c(=O)c1ccsc12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=c1[nH]c2cc(CO)ccc2c2sccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |